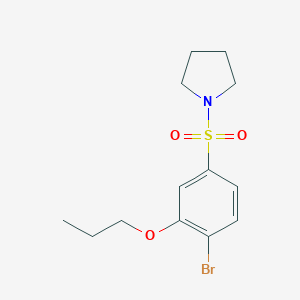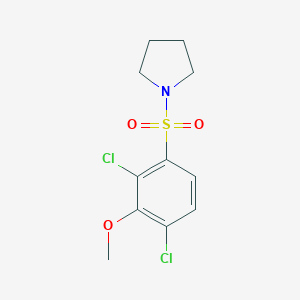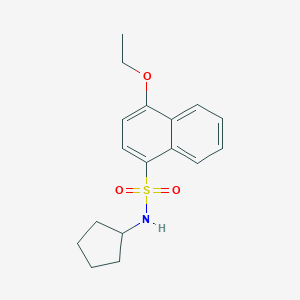
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide, also known as CENS, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell differentiation. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has also been shown to inhibit the activity of heat shock protein 90, which is involved in protein folding and stabilization.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide have been studied extensively. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has a high binding affinity for specific proteins and enzymes, which makes it an effective inhibitor. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has also been shown to have low toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in lab experiments is its high specificity and potency. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has a high binding affinity for specific enzymes and proteins, which makes it an effective inhibitor. However, one of the limitations of using N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in scientific research. One potential direction is in the development of novel cancer therapies. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide inhibits the growth of cancer cells, making it a potential candidate for the development of new cancer drugs. Another potential direction is in the development of new anti-inflammatory drugs. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide could be used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of these diseases.
Conclusion:
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been shown to have promising applications in the field of cancer research, as well as in the development of new anti-inflammatory and neuroprotective drugs. Despite some limitations, N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has a high specificity and potency, making it an effective inhibitor in lab experiments. Further research is needed to fully explore the potential of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide in scientific research.
Synthesemethoden
The synthesis of N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been reported in several studies. One of the most common methods involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained in good yields after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and suppressing the expression of anti-apoptotic proteins. N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide |
|---|---|
Molekularformel |
C17H21NO3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-2-21-16-11-12-17(15-10-6-5-9-14(15)16)22(19,20)18-13-7-3-4-8-13/h5-6,9-13,18H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
WMUNGGPUAPFXRD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



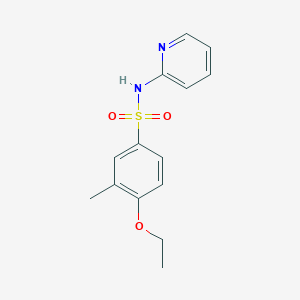
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288224.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288225.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288227.png)
![1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288233.png)
![1-({[4-(4-Methoxyphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288238.png)
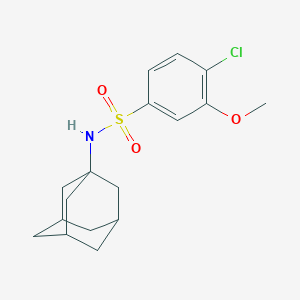
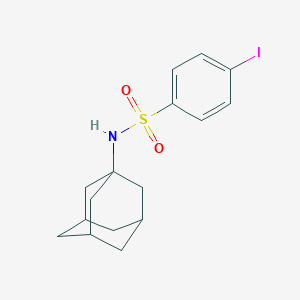
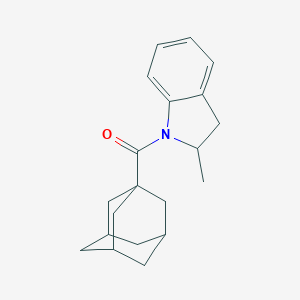
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B288257.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
